molecular formula C6H11BCl2 B12062822 (Dichloro)(cyclohexyl)borane

(Dichloro)(cyclohexyl)borane

Cat. No.: B12062822
M. Wt: 164.87 g/mol
InChI Key: UFZGRTWOMWCMLE-UHFFFAOYSA-N
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Description

(Dichloro)(cyclohexyl)borane is an organoboron compound with the molecular formula C6H11BCl2. It is a boron-containing reagent that has been used in various chemical reactions and applications. The compound is known for its reactivity and versatility in organic synthesis, making it a valuable tool for chemists.

Preparation Methods

(Dichloro)(cyclohexyl)borane can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmagnesium chloride with boron trichloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure the formation of the desired product .

Chemical Reactions Analysis

(Dichloro)(cyclohexyl)borane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: It can act as a reducing agent in certain reactions, converting other compounds to their reduced forms.

    Substitution: this compound can participate in substitution reactions where the chlorine atoms are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(Dichloro)(cyclohexyl)borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Dichloro)(cyclohexyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

(Dichloro)(cyclohexyl)borane can be compared with other boron-containing compounds, such as:

    Triethylborane: Known for its use in hydroboration reactions.

    Borane-tetrahydrofuran complex: Commonly used as a reducing agent.

    Phenylboronic acid: Widely used in Suzuki-Miyaura coupling reactions.

What sets this compound apart is its unique combination of reactivity and stability, making it suitable for a variety of applications in both academic and industrial settings .

Properties

IUPAC Name

dichloro(cyclohexyl)borane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BCl2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZGRTWOMWCMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCCC1)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BCl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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